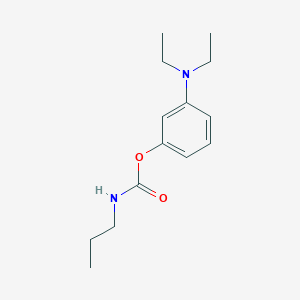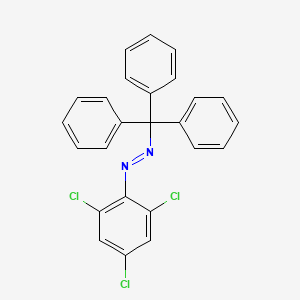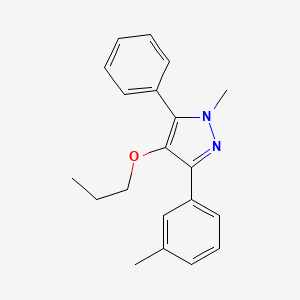
(E)-3-phenyl-2-phenylsulfanylprop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-phenyl-2-phenylsulfanylprop-2-enoic acid is an organic compound characterized by the presence of a phenyl group and a phenylsulfanyl group attached to a prop-2-enoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-phenyl-2-phenylsulfanylprop-2-enoic acid typically involves the reaction of phenylsulfanylacetic acid with benzaldehyde under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by an E-isomer selective formation. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization and chromatography are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-3-phenyl-2-phenylsulfanylprop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The double bond in the prop-2-enoic acid moiety can be reduced to a single bond using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran under inert atmosphere.
Substitution: Nitric acid, bromine; reactions are conducted in solvents like acetic acid or chloroform at controlled temperatures.
Major Products Formed
Oxidation: Formation of (E)-3-phenyl-2-phenylsulfonylprop-2-enoic acid.
Reduction: Formation of (E)-3-phenyl-2-phenylsulfanylpropanoic acid.
Substitution: Formation of substituted derivatives like nitro or bromo this compound.
Wissenschaftliche Forschungsanwendungen
(E)-3-phenyl-2-phenylsulfanylprop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (E)-3-phenyl-2-phenylsulfanylprop-2-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The phenylsulfanyl group can interact with thiol groups in proteins, potentially inhibiting their function. The compound may also modulate signaling pathways by binding to specific receptors, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
(E)-3-phenyl-2-phenylsulfanylprop-2-enoic acid can be compared with similar compounds such as:
(E)-3-phenyl-2-phenylsulfonylprop-2-enoic acid: Differing by the oxidation state of the sulfur atom, this compound has different reactivity and biological activity.
(E)-3-phenyl-2-phenylthioacrylic acid: Similar structure but with a thioether linkage, leading to variations in chemical and physical properties.
(E)-3-phenyl-2-phenylsulfanylpropanoic acid:
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
60805-23-4 |
|---|---|
Molekularformel |
C15H12O2S |
Molekulargewicht |
256.3 g/mol |
IUPAC-Name |
(E)-3-phenyl-2-phenylsulfanylprop-2-enoic acid |
InChI |
InChI=1S/C15H12O2S/c16-15(17)14(11-12-7-3-1-4-8-12)18-13-9-5-2-6-10-13/h1-11H,(H,16,17)/b14-11+ |
InChI-Schlüssel |
AYMHHNZJRYMOPW-SDNWHVSQSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C(\C(=O)O)/SC2=CC=CC=C2 |
Kanonische SMILES |
C1=CC=C(C=C1)C=C(C(=O)O)SC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


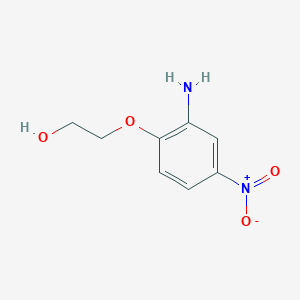


![Cycloprop[a]indene, 1,1a,6,6a-tetrahydro-6,6-dimethyl-1a-phenyl-](/img/structure/B14606531.png)
![2-[2-(2,6-Dichlorophenyl)ethyl]oxirane](/img/structure/B14606537.png)
![2-{(E)-[2,4,6-Tris(4-chloroanilino)pyrimidin-5-yl]diazenyl}benzoic acid](/img/structure/B14606552.png)
![(E)-1-[2-(Morpholin-4-yl)phenyl]-N-phenylmethanimine](/img/structure/B14606554.png)

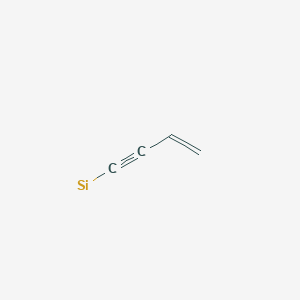

![Acetamide, N-ethyl-N-[(2-methyl-3-pyridinyl)methyl]-](/img/structure/B14606573.png)
